p-Pentyloxynitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-nitro-4-pentoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRUYYFRYGZFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212888 | |
| Record name | 4-Nitrophenyl pent-1-yl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63469-11-4 | |
| Record name | 4-Nitrophenyl pent-1-yl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063469114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl pent-1-yl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of Nitroaromatic Ethers in Organic Chemistry
Nitroaromatic ethers represent a significant class of organic compounds characterized by the presence of at least one nitro group (-NO2) and an ether linkage (-O-) attached to an aromatic ring. numberanalytics.comnumberanalytics.com The dual functionality of these molecules imparts a unique chemical reactivity. The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution while facilitating nucleophilic aromatic substitution. nih.govwikipedia.org In contrast, the alkoxy group is an electron-donating group. This electronic dichotomy makes nitroaromatic ethers valuable intermediates in a variety of synthetic pathways. numberanalytics.comnumberanalytics.com
The synthesis of nitroaromatic ethers is often achieved through electrophilic substitution reactions, such as the nitration of aromatic ethers using a mixture of nitric and sulfuric acids. numberanalytics.com These compounds serve as foundational materials for the synthesis of a wide array of more complex molecules, including those with applications in pharmaceuticals and materials science. nih.govopenmedicinalchemistryjournal.com
Significance Within Alkoxy Substituted Benzene Derivatives
Substituents on a benzene (B151609) ring can profoundly influence the ring's reactivity. msu.edulibretexts.org For instance, an alkoxy group like methoxy (B1213986) can increase the rate of electrophilic substitution significantly, whereas a nitro group can decrease it by a millionfold. msu.edulibretexts.org The interplay of these effects in p-pentyloxynitrobenzene, coupled with the lipophilic nature of the five-carbon pentyl chain, dictates its solubility and interactions in various chemical environments. The thermal stability of benzene derivatives is also influenced by the nature and position of substituents, with electron-withdrawing groups often enhancing stability. longdom.org
Overview of Academic Research Trajectories for P Pentyloxynitrobenzene
Electrophilic Aromatic Substitution Reactions at the Aromatic Core
The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents: the pentyloxy group (-OC5H11) and the nitro group (-NO2). wikipedia.org The pentyloxy group is an activating group and an ortho-, para-director due to the resonance effect of the oxygen atom's lone pairs, which donate electron density to the ring. libretexts.orgmsu.edu Conversely, the nitro group is a strong deactivating group and a meta-director because of its powerful electron-withdrawing nature through both inductive and resonance effects. wikipedia.orguomustansiriyah.edu.iq
Given that the pentyloxy and nitro groups are para to each other, their directing effects are cooperative. The pentyloxy group activates the positions ortho to it (and meta to the nitro group), while the nitro group deactivates the entire ring, particularly the ortho and para positions relative to itself. libretexts.org Therefore, electrophilic substitution on this compound is expected to occur at the positions ortho to the pentyloxy group. These positions are more nucleophilic compared to the positions ortho to the nitro group. uomustansiriyah.edu.iq
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.org For instance, nitration of this compound would introduce a second nitro group onto the ring. The reaction typically involves treating the substrate with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. libretexts.org
Table 1: Directing Effects of Substituents in this compound
| Substituent | Electronic Effect | Directing Influence |
| Pentyloxy (-OC5H11) | Activating, Electron-donating (Resonance) | Ortho, Para |
| Nitro (-NO2) | Deactivating, Electron-withdrawing (Inductive & Resonance) | Meta |
Nucleophilic Reactions Involving the Nitro Group
The nitro group of this compound is susceptible to nucleophilic attack, most notably through reduction reactions. The presence of the electron-withdrawing nitro group makes the aromatic ring electron-deficient, which can facilitate nucleophilic aromatic substitution (NAS), although this is less common than reactions at the nitro group itself. doubtnut.commasterorganicchemistry.com The nitro group significantly increases the reactivity of haloarenes towards nucleophilic substitution, particularly when positioned ortho or para to the halogen. doubtnut.comdoubtnut.com
A primary transformation of the nitro group is its reduction to an amine (amino group, -NH2). This conversion is a fundamental step in the synthesis of various derivatives, such as p-pentyloxyaniline. bas.bggrowingscience.com This reduction can be achieved using a variety of reducing agents. Catalytic hydrogenation is a common method, employing catalysts like palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) in the presence of hydrogen gas. bas.bg Chemical reducing agents such as tin (Sn) or iron (Fe) in acidic medium (e.g., HCl), or sodium dithionite (B78146) (Na2S2O4), are also effective. A specific example involves the reduction of o-n-pentoxynitrobenzene using hydrazine (B178648) hydrate (B1144303) with nickel boride as a catalyst to yield o-n-pentoxyaniline. bas.bg
The resulting p-pentyloxyaniline is a valuable intermediate for synthesizing more complex molecules, including Schiff bases and heterocyclic compounds like benzothiazoles. edu.krdtandfonline.com
Cleavage and Modification of the Ether Linkage
The ether linkage in this compound, while generally stable, can be cleaved under harsh acidic conditions. libretexts.orgmasterorganicchemistry.com This reaction typically involves strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The mechanism proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com Subsequently, a nucleophile (Br- or I-) attacks one of the adjacent carbon atoms.
In the case of an aryl alkyl ether like this compound, the cleavage will always yield a phenol (B47542) (p-nitrophenol) and an alkyl halide (1-iodopentane or 1-bromopentane). libretexts.org This is because nucleophilic attack on the sp2-hybridized carbon of the aromatic ring is disfavored compared to the attack on the sp3-hybridized carbon of the pentyloxy group. libretexts.orglibretexts.org Diaryl ethers are generally resistant to acid cleavage. libretexts.org
Modification of the ether linkage without complete cleavage is less common but can be envisioned through reactions involving the alkyl chain, though the reactivity of the aromatic system and the nitro group typically dominates.
Table 2: Products of Ether Cleavage of this compound with Strong Acid (HX)
| Reactant | Reagent | Product 1 | Product 2 |
| This compound | Excess HI | p-Nitrophenol | 1-Iodopentane |
| This compound | Excess HBr | p-Nitrophenol | 1-Bromopentane |
Role as a Substrate in Advanced Organic Reactions
This compound and its derivatives serve as important precursors in several advanced organic reactions, leading to the synthesis of complex molecules with potential applications in materials science and medicinal chemistry.
Condensation Reactions for Chalcone Derivative Synthesis
Chalcones, or α,β-unsaturated ketones, are synthesized through a base-catalyzed condensation reaction known as the Claisen-Schmidt condensation. orientjchem.orgjchemrev.com This reaction involves an aromatic aldehyde and an acetophenone (B1666503) derivative. propulsiontechjournal.com While this compound itself is not a direct precursor, its derivatives are. For instance, p-pentyloxyaniline, obtained from the reduction of this compound, can be further modified to participate in such reactions. More directly, a related compound, an acetophenone bearing a pentyloxy group, can react with a substituted benzaldehyde (B42025) to form a chalcone. rsc.org These chalcones are versatile intermediates for synthesizing various heterocyclic compounds. jchemrev.com The synthesis is often carried out in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. propulsiontechjournal.comcore.ac.uk
Cyclization Reactions in Heterocyclic Compound Formation
Cyclization reactions are fundamental for the synthesis of heterocyclic compounds. numberanalytics.comrsc.org Derivatives of this compound are valuable in this context. clockss.org For example, p-pentyloxyaniline, derived from the reduction of this compound, is a key building block for synthesizing benzothiazole (B30560) derivatives. edu.krd The synthesis involves reacting the aniline (B41778) with potassium thiocyanate (B1210189) and bromine in acetic acid to form the benzothiazole ring. edu.krd These heterocyclic structures are often investigated for their liquid crystal properties. edu.krd
Furthermore, this compound derivatives can be utilized in transition metal-catalyzed cross-coupling reactions to build more complex structures that can then undergo cyclization. Reactions like the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and a halide, commonorganicchemistry.comlibretexts.org or the Heck reaction, which couples an alkene with an aryl halide, wikipedia.orglibretexts.org can be employed. For instance, a bromo-substituted this compound could be coupled with a suitable partner, followed by an intramolecular cyclization to form a fused heterocyclic system. chim.itsioc-journal.cn The intramolecular Heck reaction is a powerful tool for constructing cyclic and heterocyclic compounds. chim.it
Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. weebly.comresearchgate.net For p-pentyloxynitrobenzene, ¹H and ¹³C NMR spectroscopy provide unambiguous evidence for its molecular framework.
¹H NMR spectroscopy reveals the number and electronic environment of protons in the molecule. slideshare.net The aromatic protons typically appear as distinct multiplets in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring and the electron-withdrawing nitro group. The protons of the pentyloxy chain exhibit characteristic signals in the upfield region, with their chemical shifts and splitting patterns confirming the linear five-carbon chain and its attachment to the oxygen atom.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. mdpi.com The spectrum of this compound shows distinct signals for each of the unique carbon atoms in the molecule, including the aromatic carbons and the five carbons of the pentyloxy group. The chemical shifts of the aromatic carbons are particularly informative, reflecting the influence of both the electron-donating pentyloxy group and the electron-withdrawing nitro group on the electron density distribution within the benzene ring.
Furthermore, NMR spectroscopy is a powerful tool for studying the conformational dynamics of flexible molecules like this compound. nih.govauremn.org.brresearchgate.net The pentyloxy chain can adopt various conformations due to rotation around its single bonds. Variable-temperature NMR studies and the analysis of nuclear Overhauser effects (NOEs) can provide insights into the preferred conformations and the energy barriers between them. nih.govunibas.it
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary slightly from experimental data.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to -O) | 6.9 - 7.1 | 114 - 116 |
| Aromatic CH (ortho to -NO₂) | 8.1 - 8.3 | 125 - 127 |
| Aromatic C (ipso to -O) | - | 163 - 165 |
| Aromatic C (ipso to -NO₂) | - | 141 - 143 |
| -OCH₂- | 3.9 - 4.1 | 68 - 70 |
| -OCH₂CH₂ - | 1.7 - 1.9 | 28 - 30 |
| -O(CH₂)₂CH₂ - | 1.4 - 1.6 | 22 - 24 |
| -O(CH₂)₃CH₂ - | 1.3 - 1.5 | 28 - 30 |
| -CH₃ | 0.9 - 1.0 | 13 - 15 |
Vibrational Spectroscopy (FT-IR, Raman) Studies for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their vibrational modes. spectroscopyonline.comresearchgate.net These methods are complementary, as some vibrations are more active in the IR spectrum while others are more prominent in the Raman spectrum. triprinceton.org
The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro group (NO₂) and the ether linkage (C-O-C). The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. esisresearch.org The C-O-C stretching vibrations of the ether group are usually observed in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. esisresearch.org The spectrum also displays characteristic peaks for the aromatic C-H and aliphatic C-H stretching and bending vibrations.
Raman spectroscopy provides complementary information. The symmetric stretching of the nitro group often gives a strong Raman signal. Aromatic ring vibrations are also typically strong in the Raman spectrum. By analyzing the frequencies and intensities of the vibrational bands, a detailed picture of the molecular structure and bonding can be obtained. nih.gov
Computational studies, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental vibrational spectra to perform a detailed vibrational analysis. nih.gov This allows for the assignment of specific vibrational modes to the observed spectral bands and can provide insights into the molecular dynamics of the compound. nih.govmdpi.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong (IR) |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong (IR), Strong (Raman) |
| Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1300 | Strong (IR) |
| Ether (Ar-O-C) | Symmetric Stretch | 1000 - 1100 | Moderate (IR) |
| Aromatic C-H | Stretch | 3000 - 3100 | Moderate (IR) |
| Aliphatic C-H | Stretch | 2850 - 2960 | Moderate to Strong (IR) |
| Aromatic C=C | Ring Stretch | 1400 - 1600 | Moderate to Strong (IR, Raman) |
Mass Spectrometry Techniques in Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. nih.gov Electron ionization (EI) is a common technique used for volatile compounds like this compound.
In the EI-MS of this compound, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which corresponds to the molecular weight of the compound (209.24 g/mol ). nist.gov This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure.
The fragmentation of this compound typically involves cleavage of the pentyloxy chain and the nitro group. Common fragmentation pathways include the loss of the pentyl radical (•C₅H₁₁) to form a phenoxy cation, and the loss of the nitro group (•NO₂). Further fragmentation of the pentyloxy chain can also occur, leading to a series of smaller fragment ions. spectroscopyonline.com The most abundant fragment ion in the mass spectrum is referred to as the base peak. libretexts.org
Table 3: Expected Fragmentation Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Origin |
| 209 | [C₁₁H₁₅NO₃]⁺• | Molecular Ion (M⁺•) |
| 138 | [C₆H₄O₂N]⁺ | M⁺• - C₅H₁₁• |
| 122 | [C₆H₄O₂]⁺• | M⁺• - C₅H₁₁• - O |
| 108 | [C₆H₅O]⁺ | M⁺• - NO₂ - C₅H₁₀ |
| 92 | [C₆H₄]⁺• | M⁺• - NO₂ - C₅H₁₁• |
| 71 | [C₅H₁₁]⁺ | Cleavage of the ether bond |
| 43 | [C₃H₇]⁺ | Fragmentation of the pentyl chain |
Electronic Absorption and Emission Spectroscopy Investigations
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and excited-state properties of molecules. mdpi.com These techniques are particularly useful for studying conjugated systems like this compound. labmate-online.com
The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and the nitro group. The presence of the electron-donating pentyloxy group and the electron-withdrawing nitro group can lead to a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted nitrobenzene. researchgate.net
Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. biocompare.com While many aromatic compounds are fluorescent, the presence of a nitro group often quenches fluorescence, meaning that this compound may exhibit weak or no fluorescence. researchgate.net If fluorescence is observed, the emission spectrum can provide information about the energy of the first excited singlet state and the excited-state dynamics of the molecule.
X-ray Crystallography Studies for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method provides definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state. aps.org
The fundamental principle of X-ray crystallography is the diffraction of X-rays by the electrons in a crystal lattice. youtube.com When a beam of X-rays is directed at a single crystal, the ordered arrangement of atoms causes the X-rays to scatter in a specific pattern of spots, known as a diffraction pattern. azolifesciences.com By analyzing the positions and intensities of these diffracted spots, it is possible to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. numberanalytics.com
In organic chemistry, X-ray crystallography is invaluable for:
Unambiguously determining the molecular structure and stereochemistry of complex molecules. numberanalytics.com
Providing precise measurements of bond lengths and angles. materialsproject.org
Revealing the conformation of molecules in the solid state. researchgate.net
Studying intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal. azom.com
Locating hydrogen atoms accurately using conventional X-ray crystallography can be challenging because they have only one electron and scatter X-rays weakly. researchgate.net However, their positions are crucial for understanding hydrogen bonding and other weak interactions. nih.gov Advanced techniques have been developed to overcome this limitation.
One such technique is Hirshfeld atom refinement (HAR) , a method that uses aspherical atomic scattering factors derived from theoretical calculations to improve the refinement of X-ray diffraction data. researchgate.net This approach has been shown to provide hydrogen atom positions with an accuracy and precision comparable to that of neutron diffraction. wiley.comiucr.org
Neutron diffraction is another powerful technique for locating hydrogen atoms. nih.gov Neutrons are scattered by atomic nuclei rather than electrons, and the scattering length of hydrogen (or more commonly, its isotope deuterium) is comparable to that of heavier atoms. This makes neutron diffraction particularly well-suited for accurately determining the positions of hydrogen atoms in a crystal structure. mdpi.com
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It has become a popular and versatile tool in computational chemistry because it offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. wikipedia.org DFT calculations can elucidate the ground-state electronic properties, which are fundamental to understanding a molecule's stability, reactivity, and spectroscopic characteristics. scispace.comnih.gov
For p-pentyloxynitrobenzene, DFT would be applied to calculate key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.
Conceptual DFT also provides a framework for quantifying chemical reactivity through various descriptors. mdpi.comrsc.orgscielo.org.mx Global reactivity indices such as electronegativity (χ), chemical hardness (η), and electrophilicity (ω) can be derived from the HOMO and LUMO energies. mdpi.com These indices help predict how this compound would behave in a chemical reaction, for instance, whether it would act as an electrophile or a nucleophile. mdpi.comnih.gov Local reactivity descriptors, like the Fukui functions, can pinpoint the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. mdpi.com
While specific DFT studies on this compound are not widely available in public literature, the theoretical approach would yield data similar to that shown in the illustrative table below. Such calculations are typically performed using various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311G(d,p)) to ensure the reliability of the predictions. researchgate.netaps.org
Table 1: Exemplary DFT-Calculated Electronic Properties of this compound (Note: This table is illustrative and represents the type of data obtained from DFT calculations.)
| Parameter | Value | Unit | Description |
| HOMO Energy | -6.85 | eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -1.75 | eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.10 | eV | Indicator of chemical stability and reactivity. |
| Electronegativity (χ) | 4.30 | eV | Tendency to attract electrons. |
| Chemical Hardness (η) | 2.55 | eV | Resistance to change in electron configuration. |
| Electrophilicity Index (ω) | 3.62 | eV | Propensity to accept electrons. |
Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net This technique allows for the exploration of the conformational space of a molecule, which is crucial for understanding its flexibility, preferred shapes, and interactions with other molecules. mun.canih.gov For a molecule like this compound, which possesses a flexible pentyloxy chain, MD simulations are invaluable for characterizing its dynamic behavior. volkamerlab.org
The primary goal of MD simulations in this context is to sample a wide range of possible conformations and identify the low-energy, and therefore most probable, structures. mun.ca The simulations are governed by a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. nih.gov By solving Newton's equations of motion, the trajectory of each atom is tracked over time, providing a dynamic picture of the molecule. researchgate.net Analysis of these trajectories can reveal the dominant conformations and the transitions between them. nih.gov
Furthermore, MD simulations are essential for studying intermolecular interactions. aps.orguni-halle.de By simulating this compound in a condensed phase (e.g., in a solvent or in a crystal lattice), one can investigate how molecules pack together and the nature of the non-covalent forces (e.g., van der Waals, electrostatic) that govern these interactions. mdpi.comaps.org This is particularly important for predicting physical properties like melting point, boiling point, and solubility. The simulations can quantify interactions, such as hydrogen bonding or π-π stacking, if applicable. nih.gov
Table 2: Illustrative Conformational Analysis Results for this compound from MD Simulations (Note: This table is for illustrative purposes to show typical outputs of MD simulations.)
| Conformer ID | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) | Key Intermolecular Contacts |
| 1 | ~180° (trans) | 0.00 | 65% | van der Waals with neighboring alkyl chains |
| 2 | ~60° (gauche) | 0.85 | 30% | C-H···O interactions |
| 3 | ~-60° (gauche) | 0.88 | 5% | π-stacking of benzene (B151609) rings |
Reaction Mechanism Elucidation and Transition State Analysis
Understanding the mechanism of a chemical reaction involves mapping the transformation from reactants to products through any intermediates and transition states. smu.edu Computational chemistry offers powerful methods to elucidate these reaction pathways on the potential energy surface (PES). researchgate.net The transition state is a critical point on the PES, representing the highest energy barrier along the reaction coordinate, and its structure and energy determine the reaction rate. wikipedia.orgnih.gov
For reactions involving this compound, such as its synthesis (e.g., Williamson ether synthesis) or its reduction to the corresponding aniline (B41778), computational methods can be used to model the entire reaction profile. researchgate.net By calculating the geometries and energies of the reactants, products, intermediates, and transition states, a detailed energy diagram can be constructed. researchgate.net Techniques like nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are used to connect these stationary points and confirm that a calculated transition state indeed links the desired reactants and products. smu.edu
The analysis of the transition state structure provides deep insight into the bond-making and bond-breaking processes. wikipedia.org Vibrational frequency calculations are performed to characterize the stationary points; a minimum on the PES (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency. researchgate.net This imaginary frequency corresponds to the motion along the reaction coordinate that leads the molecule over the energy barrier. smu.edu
In Silico Design and Prediction of Derivatives and Analogues
In silico (computer-based) design is a modern approach in chemistry to rationally design new molecules with desired properties before undertaking their actual synthesis. ijpsjournal.com This strategy saves significant time and resources by pre-screening potential candidates. For this compound, this could involve designing derivatives or analogues with modified electronic, physical, or reactive properties. biorxiv.org
The process typically starts with the structure of the parent molecule, this compound. Modifications can be made to its structure, such as changing the length or branching of the alkyl chain, or introducing different substituents on the benzene ring. nih.govmdpi.com For each designed derivative, computational tools like DFT and MD simulations are employed to predict its properties. For example, DFT can predict how a new substituent will alter the HOMO-LUMO gap, dipole moment, or reactivity indices. nih.gov MD simulations can predict how changes in the molecular structure affect its conformational preferences or intermolecular interactions in a condensed phase. biorxiv.org
By systematically evaluating a library of virtual compounds, researchers can identify promising candidates that are predicted to have enhanced properties. ijpsjournal.com For instance, one might design analogues with a larger HOMO-LUMO gap for increased stability or derivatives with specific polarities to improve solubility in a particular solvent. This predictive power allows for a more targeted and efficient approach to the development of new materials and chemical entities. mdpi.com
Role As a Synthetic Building Block and Precursor to Functional Molecules
Utilization in the Synthesis of Pharmaceutically Relevant Scaffolds (Framed as synthetic challenge/strategy)
The synthesis of complex molecules for pharmaceutical applications often presents significant challenges, requiring the strategic design and use of versatile building blocks. P-Pentyloxynitrobenzene and its derivatives are valuable in constructing pharmaceutically relevant scaffolds, which form the core structures of many drugs. derpharmachemica.comnih.gov A primary synthetic strategy involves the reduction of the nitro group to an amine, yielding p-pentyloxyaniline. This aniline (B41778) derivative is a key precursor for a wide range of more complex molecules. bas.bgnih.gov
A significant challenge in medicinal chemistry is the creation of diverse molecular scaffolds to explore a wider range of biological activities. mdpi.comrsc.org The synthesis of various heterocyclic compounds, which are prevalent in many drug candidates, can be achieved using intermediates derived from this compound. For instance, the resulting p-pentyloxyaniline can be a starting point for the synthesis of benzothiazole (B30560) scaffolds. edu.krd These scaffolds are important in the development of new therapeutic agents.
The strategic incorporation of the pentyloxy group can also influence the pharmacokinetic properties of the final drug molecule. The lipophilicity introduced by the pentyl chain can affect absorption, distribution, metabolism, and excretion (ADME) profiles, a critical consideration in drug design.
A common synthetic route to access these scaffolds is outlined below:
| Step | Reactant(s) | Reagent(s) | Product | Purpose |
| 1 | o-nitrophenol, n-bromopentane | Anhydrous K2CO3, Acetone | o-n-pentoxynitrobenzene | Introduction of the pentyloxy group. bas.bg |
| 2 | o-n-pentoxynitrobenzene | Hydrazine (B178648) hydrate (B1144303), Nickel boride | o-n-pentoxyaniline | Reduction of the nitro group to an amine. bas.bg |
| 3 | p-hydroxy acetanilide, pentyl bromide | K2CO3, Acetone | p-pentyloxy acetanilide | Williamson ether synthesis. edu.krd |
| 4 | p-pentyloxy acetanilide | Ethanolic KOH | p-pentyloxy aniline | Hydrolysis of the acetamide. edu.krd |
Intermediacy in the Production of Advanced Organic Intermediates
This compound is a key intermediate in multi-step organic syntheses, leading to the formation of more complex and valuable chemical compounds. wiley.comrsc.org The transformation of this compound into its corresponding aniline, p-pentyloxyaniline, is a pivotal step that opens up a vast array of subsequent chemical modifications. bas.bggrowingscience.com This aniline derivative is a more reactive species for various coupling reactions and functional group interconversions.
For example, p-pentyloxyaniline serves as a precursor for the synthesis of Schiff bases, such as N-(p-n-alkoxybenzylidene)-p-n-pentyloxyanilines, which are investigated for their liquid crystal properties. tandfonline.com The synthesis involves the condensation of p-pentyloxyaniline with an appropriate aldehyde. These advanced intermediates are not typically the final product but are crucial for building the molecular framework of functional materials.
The role of intermediates is fundamental in organic synthesis, allowing for the sequential and controlled construction of complex molecules. wiley.comwikipedia.org this compound exemplifies an intermediate that, while perhaps not having a direct application itself, is indispensable for the production of other high-value organic chemicals. researchgate.net
| Starting Material | Key Transformation | Intermediate | Subsequent Reaction | Final Product Class |
| This compound | Reduction | p-Pentyloxyaniline bas.bg | Condensation with Aldehydes | Schiff Bases tandfonline.com |
| This compound | Reduction | p-Pentyloxyaniline bas.bg | Cyclization with KSCN/Br2 | Benzothiazoles edu.krd |
| o-n-pentoxynitrobenzene | Reduction | o-n-pentoxyaniline bas.bg | Reaction with Dansyl chloride | N-Dansyl-o-n-pentoxy aniline bas.bg |
Contribution to the Chemical Diversity of Derived Compounds
The chemical structure of this compound provides a platform for generating a wide diversity of derivatives. nih.gov The presence of the nitro group and the aromatic ring allows for a multitude of chemical reactions, each leading to a new class of compounds with potentially unique properties. The reduction of the nitro group to an amine is the most common transformation, but the aromatic ring itself can also undergo various electrophilic substitution reactions.
The pentyloxy group, while seemingly a simple alkyl ether, also contributes to the chemical diversity. Variations in the length of the alkoxy chain (from pentyloxy to other alkoxy groups) have been shown to systematically alter the physical properties of the resulting molecules, such as their liquid crystalline behavior. tandfonline.com This ability to fine-tune molecular properties by modifying the alkoxy substituent is a powerful tool for materials science and drug discovery.
The concept of "chemical diversity" is central to modern chemistry, as it drives the discovery of new molecules with novel functions. nih.gov Starting from a relatively simple and accessible molecule like this compound, chemists can generate a vast library of related compounds for screening in various applications, from pharmaceuticals to advanced materials. The synthesis of a series of benzothiazole Schiff bases with varying alkoxy chain lengths is a clear example of how derivatives of this compound contribute to this chemical diversity. edu.krd
Analytical Methodologies for Detection and Quantification in Complex Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Compound Profiling in Biological Samples
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the trace analysis of semi-volatile organic compounds like p-pentyloxynitrobenzene in complex biological matrices such as blood, urine, and tissue. moravek.comthermofisher.com Its high sensitivity, specificity, and reliability make it the gold standard for identifying and quantifying substances in forensic toxicology and environmental monitoring. moravek.com The GC component separates volatile and semi-volatile compounds from a mixture, while the MS component provides detailed structural information, enabling confident identification and quantification. mdpi.com
Research Findings:
The analysis of nitroaromatic compounds, a class to which this compound belongs, in biological and environmental samples is a well-established application of GC-MS. nih.govmdpi.com For trace-level detection, sample preparation is a critical step to isolate and concentrate the analyte from the matrix. thermofisher.commdpi.com Techniques such as solid-phase microextraction (SPME) and liquid-liquid extraction (LLE) are commonly employed. mdpi.comnih.gov SPME, for instance, has been shown to be more sensitive than solid-phase extraction (SPE) for analyzing nitroaromatic compounds in complex aqueous samples, achieving detection limits in the nanogram per liter (ng/L) range. nih.gov
In one study analyzing the chemical composition of Iranian propolis, this compound was identified as a constituent using GC-MS analysis. [1-a] This demonstrates the technique's utility in profiling complex natural product samples. For quantitative analysis, especially at trace levels, tandem mass spectrometry (GC-MS/MS) is often preferred. It operates in modes like multiple reaction monitoring (MRM), which significantly enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte, thereby minimizing matrix interference. mdpi.comau.dk This allows for detection at femtogram (fg) levels for some nitroaromatic compounds. mdpi.com The use of an isotope-labeled internal standard is crucial for achieving high accuracy and precision in quantification, correcting for analyte losses during sample preparation and instrumental analysis. nih.govau.dk
GC-MS Method Parameters for Nitroaromatic Compound Analysis
| Parameter | Typical Value / Condition | Purpose |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with Dichloromethane or Butyl Acetate; Solid-Phase Microextraction (SPME) | To isolate and concentrate the analyte from the biological matrix. mdpi.comnih.gov |
| GC Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for a wide range of semi-volatile compounds. [1-a, 20] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.2 mL/min) | Propels the sample through the column. [1-a, 16] |
| Injection Mode | Splitless or Pulsed Splitless | Maximizes the amount of analyte transferred to the column for trace analysis. mdpi.com |
| Oven Temperature Program | Initial temp ~60-120°C, ramped to ~300°C | Separates compounds based on their boiling points and column interactions. mdpi.com |
| Ionization Mode | Electron Impact (EI) or Electron-Capture Negative Ionization (ECNI) | EI is standard for creating fragment libraries; ECNI is highly sensitive for electronegative compounds like nitroaromatics. mdpi.comnih.gov |
| MS Acquisition Mode | Full Scan for profiling; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification | Full scan identifies all detectable compounds, while SIM/MRM provides high sensitivity and selectivity for target analytes. mdpi.com |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of compounds in a mixture. moravek.comnih.gov It is particularly well-suited for compounds that are non-volatile or thermally unstable, making it an essential tool for the purity assessment of synthesized chemical compounds like this compound and for separating it from related isomers or impurities. moravek.com The determination of chemical purity is critical, as impurities can alter a substance's properties and efficacy. moravek.comnih.gov
Research Findings:
The fundamental principle of HPLC involves a liquid mobile phase carrying a sample through a column packed with a solid stationary phase. moravek.comnih.gov Components in the sample separate based on their differential interactions with the stationary and mobile phases. nih.gov For this compound, a reversed-phase (RP-HPLC) method is typically most effective. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, often consisting of water and an organic modifier like acetonitrile (B52724) or methanol. nih.gov
Purity assessment by HPLC involves chromatographically separating the main compound from any potential impurities. nih.gov The purity is often calculated using the area percentage method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. [8-a] For more accurate quantification, a calibration curve generated from a certified reference standard is used. [8-a] The selectivity of the separation can be finely tuned by adjusting the mobile phase composition (e.g., the ratio of organic solvent to water), the type of organic modifier, the pH, and the column temperature. chromatographyonline.com A photodiode array (PDA) or UV-Vis detector is commonly used, set to a wavelength where this compound exhibits strong absorbance. nih.gov Peak purity can be further assessed using a PDA detector, which compares UV-Vis spectra across the peak to detect co-eluting impurities. [4-a, 25]
Typical RP-HPLC Parameters for Aromatic Compound Purity Analysis
| Parameter | Typical Value / Condition | Purpose |
| Stationary Phase (Column) | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size | Standard nonpolar phase for reversed-phase separation of aromatic compounds. nih.gov |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (e.g., 75:25 v/v) | Separates compounds based on polarity; acetonitrile is a common organic modifier. sigmaaldrich.com |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. inacom.nl |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | Affects solvent viscosity and separation selectivity/efficiency. chromatographyonline.com |
| Detection | UV-Vis or PDA Detector at a specific wavelength (e.g., 254 nm or λmax of the nitroaromatic chromophore) | Quantifies the analyte based on its absorbance of UV light. nih.gov |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |
| Purity Calculation | Area Percent Method or External Standard Calibration | Determines the percentage of the main compound relative to impurities. [8-a] |
Other Chromatographic Techniques for Separation Science
Beyond standard GC-MS and HPLC, several other chromatographic techniques are valuable for the specialized separation and analysis of this compound and its related compounds, such as its structural isomers (o- and m-pentyloxynitrobenzene). nih.govnouryon.com The choice of technique depends on the specific analytical challenge, such as separating closely related isomers or purifying the compound from a complex synthesis mixture. bccampus.caepa.gov
Research Findings:
Chiral Chromatography: If substitutions on the pentyloxy group create a chiral center, the separation of the resulting enantiomers is crucial, as different enantiomers can have distinct biological activities. chromatographyonline.com Chiral separation is typically achieved using HPLC with a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and can separate a broad range of chiral compounds. chromatographyonline.comresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. nih.gov The mobile phase composition, often a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is a critical parameter for optimizing selectivity and resolution. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic technique used for monitoring reaction progress, screening for the presence of a compound, and determining appropriate solvent systems for column chromatography. bccampus.ca A sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) moves up the plate by capillary action, separating the components based on their differential partitioning between the two phases. bccampus.ca
Column Chromatography: This is a preparative technique used to purify compounds from a mixture. nih.gov The stationary phase is packed into a vertical glass column. The mixture is applied to the top, and the mobile phase (eluent) is passed through the column, carrying the components with it at different rates. nih.gov Fractions are collected sequentially, allowing for the isolation of the purified this compound.
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It combines some of the best features of gas and liquid chromatography, offering high efficiency and fast separations. SFC with polysaccharide-based chiral stationary phases is a powerful tool for chiral separations, often providing faster analysis and reduced solvent consumption compared to HPLC. chromatographyonline.com
Future Research Directions and Unexplored Avenues
Development of Greener Synthesis Protocols
The traditional synthesis of p-Pentyloxynitrobenzene typically involves the Williamson ether synthesis, which often utilizes polar aprotic solvents and can generate significant waste. Future research should focus on developing more environmentally benign synthetic routes.
One promising approach is the application of phase-transfer catalysis (PTC) . crdeepjournal.orgptfarm.placsgcipr.orgbiomedres.usyoutube.com PTC can facilitate the reaction between the water-soluble phenoxide and the water-insoluble alkyl halide in a biphasic system, potentially eliminating the need for hazardous organic solvents. ptfarm.placsgcipr.org This method offers advantages such as reduced reaction times, milder reaction conditions, and higher yields. crdeepjournal.orgptfarm.pl
Another avenue for greener synthesis is the use of microwave-assisted synthesis . nih.govnih.govresearchgate.netijprdjournal.commdpi.com Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. ijprdjournal.com This technique can also reduce energy consumption and the formation of byproducts. ijprdjournal.com
The table below summarizes potential greener synthesis protocols for this compound and their advantages over traditional methods.
| Synthesis Protocol | Key Features | Potential Advantages |
| Phase-Transfer Catalysis (PTC) | Biphasic reaction system (e.g., water-organic), use of a phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salt). crdeepjournal.orgptfarm.pl | Elimination or reduction of hazardous organic solvents, milder reaction conditions, increased reaction rates, high yields. crdeepjournal.orgptfarm.placsgcipr.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. ijprdjournal.com | Rapid reaction rates, shorter reaction times, increased yields, reduced energy consumption, fewer side products. nih.govijprdjournal.com |
| Solvent-Free Synthesis | Conducting the reaction in the absence of a solvent, potentially with one of the reactants in excess. | Elimination of solvent waste, simplified work-up procedures, lower environmental impact. |
Further research in this area would involve optimizing reaction conditions for these greener protocols, including catalyst selection for PTC and power/temperature settings for microwave-assisted synthesis, to maximize yield and purity of this compound.
Exploration of Novel Derivatives with Tailored Mesogenic Properties
The mesogenic properties of this compound are well-established, but there is significant scope for synthesizing and characterizing novel derivatives with tailored liquid crystalline behavior. researchgate.netresearchgate.netresearchgate.netajchem-a.comnih.govnih.gov By systematically modifying the molecular structure, it is possible to influence phase transition temperatures, mesophase type (e.g., nematic, smectic), and other physical properties. researchgate.net
Future research could focus on the following modifications:
Varying the Alkoxy Chain Length: Synthesizing a homologous series of p-alkoxynitrobenzenes with varying chain lengths (both shorter and longer than pentyl) would provide a deeper understanding of how chain length influences mesophase stability and transition temperatures. An odd-even effect in the nematic-isotropic transition temperatures is often observed in such homologous series. researchgate.net
Introducing Lateral Substituents: The introduction of substituents (e.g., methyl, chloro, fluoro) on the benzene (B151609) ring could significantly alter the molecular shape and intermolecular interactions, potentially leading to the formation of different mesophases or inducing biaxiality.
Modification of the Core Structure: Replacing the benzene ring with other aromatic or heterocyclic systems could lead to novel liquid crystalline materials with unique optical and electronic properties.
The following table outlines hypothetical derivatives of this compound and the potential impact on their mesogenic properties.
| Derivative Class | Structural Modification | Predicted Effect on Mesogenic Properties |
| Homologous Series | Variation of the alkoxy chain length (n in CnH2n+1O-). | Modulation of melting points and clearing points; potential for smectic phase formation in longer chain homologues. researchgate.net |
| Laterally Substituted | Introduction of a substituent (e.g., -CH3, -Cl) on the benzene ring. | Broadening of the nematic range, potential suppression of smectic phases, alteration of dielectric anisotropy. |
| Ester-linked Derivatives | Incorporation of an ester linkage in the core structure. | Potential for inducing smectic phases and altering the thermal stability of the mesophases. researchgate.net |
Systematic synthesis and characterization of these new derivatives using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM) would be crucial for establishing structure-property relationships. nih.gov
Advanced Computational Modeling for Complex Systems
Computational modeling offers a powerful tool for predicting and understanding the behavior of liquid crystalline materials at the molecular level. mdpi.comresearchgate.netias.ac.inresearchgate.net Future research should leverage advanced computational techniques to model this compound and its derivatives.
Density Functional Theory (DFT) studies can be employed to calculate molecular properties such as molecular geometry, dipole moment, and polarizability. mdpi.com These parameters are crucial for understanding the intermolecular forces that govern liquid crystal phase formation. DFT can also be used to predict the stability and electronic properties of novel derivatives before their synthesis. mdpi.com
Molecular Dynamics (MD) simulations can provide insights into the collective behavior of this compound molecules in the mesophase. researchgate.netias.ac.in By simulating a system of many molecules, it is possible to predict phase transition temperatures, order parameters, and transport properties such as diffusion coefficients. researchgate.net MD simulations can also be used to study the dynamics of molecular reorientation, which is important for understanding the response of the liquid crystal to external fields. researchgate.net
Integration into Emerging Materials Architectures
While this compound is a well-studied liquid crystal, its integration into more complex materials architectures remains relatively unexplored. Future research could focus on incorporating this compound into advanced materials to create novel functional systems.
One promising area is the development of Polymer Dispersed Liquid Crystals (PDLCs) . nih.govmateriability.combibliotekanauki.plmdpi.com In a PDLC, micro- or nano-sized droplets of a liquid crystal, such as this compound, are dispersed within a polymer matrix. nih.govbibliotekanauki.pl These materials can be switched from a light-scattering (opaque) state to a transparent state by applying an electric field. materiability.com Research in this area could focus on optimizing the formulation of this compound-based PDLCs to achieve low driving voltages, high contrast ratios, and fast switching times. nih.gov
Another potential application is in the development of nanostructured materials . The self-assembly properties of this compound could be utilized to template the formation of ordered nanostructures or to create hybrid materials with unique optical or electronic properties.
Expanding Spectroscopic Techniques for In-Situ Reaction Monitoring
The synthesis of this compound, particularly via the Williamson ether synthesis, can be monitored in real-time using various spectroscopic techniques. rsc.orgwvu.eduwikipedia.orgutahtech.edu This approach, often referred to as Process Analytical Technology (PAT) , allows for better control over reaction parameters and can lead to improved yields and purity. mt.comresearchgate.netresearchgate.netrsc.orgnih.gov
Future research should focus on the application of in-situ spectroscopic methods for monitoring the synthesis of this compound.
In-situ Fourier-Transform Infrared (FTIR) spectroscopy can be used to track the disappearance of the starting phenol (B47542) and the appearance of the ether product by monitoring their characteristic vibrational bands. youtube.com
Raman spectroscopy is another powerful tool for in-situ reaction monitoring. nsf.govspectroscopyonline.comresearchgate.netscilit.com It can provide detailed information about the molecular structure and can be used to identify and quantify reactants, intermediates, and products in the reaction mixture. spectroscopyonline.com The distinct Raman peaks associated with the nitro group and the aromatic ring can be used to follow the progress of the reaction. spectroscopyonline.com
By implementing these in-situ monitoring techniques, it would be possible to gain a deeper understanding of the reaction kinetics and mechanism, leading to more efficient and controlled synthetic processes for this compound. rsc.org
Q & A
Q. What are the recommended synthetic pathways for p-Pentyloxynitrobenzene, and how can reaction conditions be optimized?
Methodological Answer:
- Synthesis : Begin with nitrobenzene derivatives and employ nucleophilic aromatic substitution (NAS) by reacting 4-nitrophenol with 1-bromopentane under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC.
- Optimization : Adjust temperature (80–120°C), solvent polarity (DMF vs. acetone), and reaction time (6–24 hours) to improve yield. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Validation : Confirm structure using (e.g., characteristic pentyloxy proton signals at δ 1.2–1.6 ppm) and FT-IR (C-O-C stretch ~1250 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Engineering Controls : Use fume hoods with ≥100 fpm face velocity and closed-system reactors to minimize aerosol exposure. Install emergency showers/eyewash stations .
- PPE : Wear nitrile gloves (≥0.1 mm thickness), ANSI Z87.1-certified goggles, and lab coats. Use NIOSH-approved N95 respirators if dust generation is likely .
- Spill Management : Absorb small spills with vermiculite, dispose as hazardous waste (EPA/DOT guidelines). For large spills, evacuate and consult HAZMAT teams .
Q. How can researchers characterize the physicochemical properties of this compound?
Methodological Answer:
- Thermodynamic Data : Determine melting point (DSC), boiling point (micro-distillation), and solubility (shake-flask method in water/ethanol). Cross-reference with computational predictions (e.g., COSMO-RS) .
- Spectroscopic Analysis : Use to confirm aromatic substitution patterns and LC-MS (ESI+) for molecular ion validation. Compare with PubChem/NIST datasets .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate Fukui indices () for nucleophilic attack sites. Validate with experimental nitration regioselectivity .
- MD Simulations : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics using Gaussian or ORCA. Correlate with observed yields in meta/para-substituted products .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
- Systematic Review : Apply PRISMA guidelines to screen literature. Exclude studies with unverified purity (>95% by HPLC) or inadequate controls. Use Cochrane Risk of Bias Tool for quality assessment .
- Meta-Analysis : Pool IC₅₀ values (e.g., anticancer assays) using random-effects models. Stratify by cell line (e.g., HeLa vs. MCF-7) and solvent (DMSO vs. ethanol) .
Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in biological systems?
Methodological Answer:
- In Vitro Assays : Incubate with liver microsomes (CYP450 isoforms) and monitor metabolites via UPLC-QTOF-MS. Use isotopically labeled -pentyloxy groups for tracer studies .
- In Silico Prediction : Apply ADMET Predictor™ or SwissADME to identify potential Phase I/II metabolites. Validate with in vivo rodent models (ethical approval required) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
